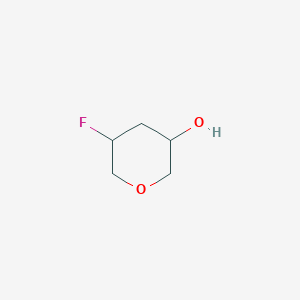

5-Fluorotetrahydro-2H-pyran-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9FO2 |

|---|---|

Molecular Weight |

120.12 g/mol |

IUPAC Name |

5-fluorooxan-3-ol |

InChI |

InChI=1S/C5H9FO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3H2 |

InChI Key |

RIBHMDZHPXMVCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluorotetrahydro 2h Pyran 3 Ol and Analogous Fluorinated Cyclic Ethers

Precision Stereoselective Fluorination Strategies

Achieving stereocontrol in the synthesis of fluorinated cyclic ethers is paramount. The biological activity of enantiomers and diastereomers of a fluorinated drug candidate can vary dramatically. Precision stereoselective fluorination strategies are broadly categorized into electrophilic and nucleophilic methods, each employing distinct catalytic systems to install the fluorine atom with high fidelity. researchgate.net These approaches aim to create specific stereogenic centers, including challenging quaternary fluorine-containing centers. acs.org

Asymmetric electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine equivalent ("F+") to a nucleophilic substrate. wikipedia.org The challenge lies in controlling the facial selectivity of the fluorine atom's approach to the prochiral nucleophile. This is typically achieved by using chiral catalysts that create a chiral environment around the reaction center. nih.gov Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are the most common electrophilic fluorine sources due to their stability, safety, and effectiveness. wikipedia.orgacs.org

Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones, which are versatile precursors to fluorinated cyclic ethers like 5-Fluorotetrahydro-2H-pyran-3-ol. This strategy often involves the activation of a ketone substrate by a chiral amine catalyst to form a transient, nucleophilic enamine intermediate. youtube.com This enamine then reacts with an electrophilic fluorinating agent.

Pioneering work in this area demonstrated that primary amine-functionalized Cinchona alkaloids are highly effective catalysts. nih.govacs.org These catalysts can achieve high levels of regio-, chemo-, enantio-, and diastereoselectivity for a variety of ketone substrates, including heterocyclic systems relevant to pyran synthesis. nih.govacs.org The bifunctional nature of these catalysts, often incorporating both a nucleophilic amine and a hydrogen-bond-donating group, helps to organize the transition state and dictate the stereochemical outcome. deepdyve.com

| Catalyst System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Primary Amine-Cinchona Alkaloid | NFSI | 92 | 96 | acs.org |

| Proline Derivative | NFSI | 85 | 91 | youtube.com |

| Quinine Squaramide | NFSI | 88 | 95 | mdpi.com |

Transition-metal catalysis offers a complementary and powerful approach for asymmetric fluorination. nih.gov These methods typically involve the formation of a metal-enolate from a ketone precursor or a π-allyl complex from an allylic substrate. nih.govbeilstein-journals.org The chiral ligands coordinated to the metal center control the stereoselectivity of the subsequent fluorination step.

Palladium-catalyzed asymmetric fluorination of β-ketoesters and related compounds has been well-established. Chiral palladium complexes, often featuring BINAP or bis(oxazoline) ligands, can effectively catalyze the reaction between β-ketoesters and electrophilic fluorine sources like NFSI, affording α-fluorinated products with high enantioselectivity. nih.gov More recently, iridium-catalyzed asymmetric allylic fluorination of allylic trichloroacetimidates has been developed as a highly effective method for preparing chiral allylic fluorides, which can be precursors to fluorinated cyclic ethers. beilstein-journals.orgacs.org This method provides access to a wide variety of fluorinated products with high yields and excellent enantioselectivity. acs.org

| Catalyst System | Substrate Type | Fluoride (B91410) Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pd(II) / (S)-BINAP | Cyclic β-ketoester | NFSI | 88 | 91 | nih.gov |

| Cu(II) / Bis(oxazoline) | Acyclic β-ketoester | NFSI | 75 | >80 | nih.govacs.org |

| Ir / Chiral Diene | Allylic Trichloroacetimidate | Et3N·3HF | 85 | 97 | acs.org |

| Pd(0) / Trost Ligand | Allylic Chloride | AgF | 78 | 95 | beilstein-journals.org |

An alternative to using a chiral catalyst with an achiral fluorinating agent is to employ a stoichiometric chiral N-F reagent. wikipedia.org These reagents have a fluorine atom attached to a nitrogen atom that is part of a chiral scaffold, often derived from natural products like cinchona alkaloids. google.com The inherent chirality of the reagent directs the fluorine atom to one face of the nucleophile.

While effective, the need to synthesize and resolve these stoichiometric chiral reagents can be a drawback. A more advanced strategy involves the in situ generation of a chiral electrophilic fluorinating agent through phase-transfer catalysis. nih.gov In this approach, a chiral anionic catalyst, such as a chiral phosphate, forms a salt pair with the cationic part of an achiral fluorinating agent (e.g., Selectfluor). acs.orgnih.gov This generates a soluble, chiral electrophilic fluorinating species in the organic phase, which then performs the enantioselective fluorination. nih.gov This method combines the advantages of catalysis with the concept of a chiral reagent.

Fluorocyclization reactions represent a highly efficient strategy where C-F bond formation and heterocycle ring closure occur in a single, stereocontrolled step. nih.gov In a typical F+-induced process, an electrophilic fluorine source activates an alkene in a molecule containing a tethered nucleophile (like a hydroxyl group). The nucleophile then attacks the intermediate, leading to the formation of a fluorinated cyclic ether. nih.gov

The stereochemical outcome of these reactions can be controlled by using chiral catalysts. For instance, the use of an anionic chiral phase-transfer catalyst (a chiral phosphate) can facilitate the enantioselective fluorocyclization of olefins with a cationic fluorinating agent. nih.gov Another approach is halofluorination, where a double bond is activated by a halonium ion source in the presence of a nucleophilic fluoride source, leading to vicinal halofluorides that can be further transformed into the desired cyclic ethers. nih.gov

Nucleophilic Fluorination Techniques

Nucleophilic fluorination, which employs a nucleophilic fluoride source ("F-"), is a cornerstone of organofluorine synthesis. This approach typically involves the substitution of a leaving group via an SN1 or SN2 mechanism. However, nucleophilic fluorination is challenging due to the high basicity and low nucleophilicity of the fluoride ion, which is heavily solvated in protic solvents. ucla.eduumich.edu

Significant progress has been made in developing effective fluoride sources and reaction conditions. Anhydrous tetraalkylammonium fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (Me4NF), are highly reactive sources. nih.govcas.cn Reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) and diethylaminosulfur trifluoride (DAST) also serve as effective nucleophilic fluoride sources for converting alcohols to alkyl fluorides. cas.cnacs.org A key application relevant to the synthesis of fluorinated cyclic ethers is the catalytic nucleophilic fluorination of epoxides. Cooperative dual-catalyst systems, using a chiral Lewis acid and a chiral amine, can promote the desymmetrization of meso-epoxides with a latent fluoride source, affording chiral β-fluoroalcohols with high enantioselectivity. acs.orgacs.org These products are direct precursors to fluorinated cyclic ethers.

Fluoride-Mediated Functionalization of Hydroxyl Groups

The direct displacement of a hydroxyl group with fluoride is a fundamental transformation in the synthesis of fluorinated organic molecules. This approach is often challenged by the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, especially with secondary alcohols.

Recent advancements have focused on enhancing the nucleophilicity of fluoride sources. The use of potassium fluoride (KF) in combination with crown ethers, such as 18-crown-6 (B118740), has been shown to increase its solubility and reactivity in polar aprotic solvents. acs.orgacs.org The crown ether effectively sequesters the potassium cation, liberating a more "naked" and thereby more nucleophilic fluoride anion. acs.org This strategy has been investigated for the fluorination of alkyl halides and can be conceptually extended to the fluorination of activated hydroxyl groups (e.g., sulfonates).

Furthermore, late-stage functionalization of complex molecules through C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the resulting fluoride offers an indirect yet powerful method. nih.gov This two-step sequence allows for the introduction of fluorine at a late stage in a synthetic sequence, providing access to a diverse range of functionalized heterocyclic compounds. nih.gov The success of the SNAr step is often enhanced by the high electronegativity of the fluorine atom, which activates the ring towards nucleophilic attack. nih.gov

Elucidating the Influence of Reaction Media and Catalysis (e.g., tertiary alcohols, crown ethers) on Nucleophilic Fluorination Kinetics and Selectivity

The efficiency and selectivity of nucleophilic fluorination are profoundly influenced by the reaction medium and the choice of catalyst. The combination of potassium fluoride with 18-crown-6 is a classic example of phase-transfer catalysis, which significantly enhances the rate of fluorination reactions. acs.orgacs.org The crown ether facilitates the dissolution of the inorganic fluoride salt in organic solvents, thereby increasing the concentration of the active nucleophile. acs.org

Computational and experimental studies have delved into the synergistic effects of using co-catalysts, such as bulky diols and tertiary alcohols, in conjunction with crown ethers. Theoretical calculations have predicted that certain bulky diols can catalyze nucleophilic fluorination by forming hydrogen bonds with the fluoride ion, further enhancing its nucleophilicity and stabilizing the SN2 transition state. acs.org For instance, the use of 1,4-Bis(2-hydroxy-2-propyl)benzene in combination with 18-crown-6 has been shown to significantly accelerate the fluorination of alkyl halides, leading to an 18-fold increase in reaction rate compared to using the crown ether alone. acs.orgacs.org

The choice of solvent is also critical. Polar aprotic solvents are generally preferred for SN2 reactions involving fluoride, as they can solvate the cation without strongly interacting with the anion. However, recent studies have explored the use of fluorinated tertiary alcohols, which can act as hydrogen bond donors to activate the fluoride ion without diminishing its nucleophilicity. nih.gov This "microsolvation" effect has been shown to favor the SN2 pathway over competing E2 elimination, a significant challenge in the fluorination of secondary substrates. nih.gov

Table 1: Effect of Catalysts on Nucleophilic Fluorination

| Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |

| 18-crown-6/Bulky Diol | Alkyl Halide | Alkyl Fluoride | 46 | 24 | 82 |

| Intramolecular Crown Ether | Veratrole Substrate | Fluorinated Veratrole | ~99 | 12 | 80 |

| Intermolecular 18-crown-6 | Veratrole Substrate | Fluorinated Veratrole | ~99 | 12 | 80 |

Catalytic and Stoichiometric Ring-Closing Methodologies for Tetrahydropyran (B127337) Core Construction

The formation of the tetrahydropyran ring is a cornerstone in the synthesis of numerous natural products and pharmaceutical agents. beilstein-journals.orgbeilstein-journals.org Several powerful catalytic and stoichiometric methods have been developed for the stereoselective construction of this important heterocyclic core.

Prins Cyclization in the Stereoselective Assembly of Tetrahydropyrans

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a highly effective method for the synthesis of substituted tetrahydropyrans. beilstein-journals.orgbeilstein-journals.orgacs.org This reaction typically proceeds through an oxocarbenium ion intermediate, which undergoes an endo cyclization to form the THP ring. beilstein-journals.org The stereochemical outcome of the cyclization is often controlled by the adoption of a chair-like transition state, where substituents prefer to occupy equatorial positions. nih.gov

Lewis acids such as BF₃·OEt₂ are commonly employed to promote the reaction, and in some cases, can be used in catalytic amounts. acs.org The Prins cyclization has been successfully applied in the synthesis of complex natural product fragments, demonstrating its utility in constructing highly substituted tetrahydropyran rings with excellent stereoselectivity. acs.org Variations of the Prins reaction, such as the Mukaiyama aldol–Prins cascade and the use of silyl-Prins cyclizations, have further expanded the scope and applicability of this powerful transformation. beilstein-journals.orgnih.gov

Table 2: Examples of Prins Cyclization for Tetrahydropyran Synthesis

| Reactants | Catalyst/Promoter | Product | Yield (%) | Diastereomeric Ratio |

| α-acetoxy ether and homoallylic alcohol | BF₃·OEt₂ (10 mol%), Acetic Acid | 2,3,6-trisubstituted tetrahydropyran | 52 | - |

| Unsaturated enol ether | Brønsted superacid | cis-2,6-disubstituted 4-methylenetetrahydropyran | 55 | - |

| Aldehyde and homoallylic alcohol | [{(R)-BINOL}Ti(IV){OCH(CF₃)₂}₂] | cis-2,6-disubstituted 4-methylenetetrahydropyran | 91 | 5:1 |

| Terminal cyclopropylsilyl alcohol and aldehyde | BiCl₃, TMSX | 2,4,6-cis-3-trans-tetrasubstituted tetrahydropyran | High | Excellent |

Intramolecular Hydroalkoxylation and Cyclization of Unsaturated Alcohols

The intramolecular hydroalkoxylation of unsaturated alcohols provides a direct and atom-economical route to cyclic ethers, including tetrahydropyrans. This method involves the addition of an alcohol moiety across a carbon-carbon double or triple bond within the same molecule. While this transformation has its challenges, such as competing side reactions, significant progress has been made through the development of effective catalysts. researchgate.net

Lanthanide-based catalysts, for instance, have been shown to be highly effective in mediating the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols to form exocyclic enol ethers. nih.gov These reactions are often highly regioselective and can proceed with high turnover frequencies. nih.gov The mechanism is believed to involve the turnover-limiting insertion of the C-C unsaturation into the metal-oxygen bond. nih.gov

Intramolecular Oxa-Conjugate Cyclization (IOCC) for Cyclic Ether Formation

The intramolecular oxa-conjugate cyclization (IOCC), also known as the intramolecular oxa-Michael reaction, is a powerful strategy for the synthesis of cyclic ethers from hydroxy-functionalized α,β-unsaturated carbonyl compounds. nih.govacs.org This reaction is particularly useful for the enantioselective synthesis of chiral cyclic ethers when employing a suitable chiral catalyst. nih.govacs.org

Bifunctional organocatalysts, such as those based on cinchona alkaloids, have emerged as highly effective promoters for these transformations. acs.org These catalysts can activate both the nucleophilic alcohol and the electrophilic Michael acceptor, facilitating the cyclization with high enantioselectivity. nih.govacs.org The development of modular and tunable catalysts has broadened the scope of this reaction to include the synthesis of a wide range of substituted tetrahydrofurans and tetrahydropyrans. nih.gov

Table 3: Enantioselective Intramolecular Oxa-Michael Reactions

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |

| Alcohol tethered to α,β-unsaturated ester | Bifunctional iminophosphorane (BIMP) | Substituted tetrahydropyran | up to 99 | up to 99.5:0.5 |

| ε-hydroxy-α,β-unsaturated ketone | Cinchona-alkaloid-thiourea | Substituted tetrahydrofuran | High | High |

| Multigram scale substrate | BIMP (7.5 mol %) | Enantioenriched product | 93 | 95:5 |

Synthesis of Precursor Fluorinated Pyranone Structures (e.g., 3-fluorotetrahydro-4H-pyran-4-one)

The synthesis of fluorinated pyranone structures, such as 3-fluorotetrahydro-4H-pyran-4-one, provides access to valuable intermediates that can be further elaborated to target molecules like this compound. The synthesis of the parent tetrahydro-4H-pyran-4-one is a key starting point. google.comchemicalbook.com

One approach to tetrahydro-4H-pyran-4-one involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one, which is then cyclized. google.com Another strategy involves the decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). wisconsin.edu

The introduction of fluorine at the 3-position can be envisioned through several routes. One possibility is the direct fluorination of an enolate or enol ether derived from tetrahydro-4H-pyran-4-one using an electrophilic fluorinating agent. Alternatively, a precursor such as 3-hydroxytetrahydro-4H-pyran-4-one could be synthesized and the hydroxyl group subsequently displaced with fluoride. The synthesis of 3-hydroxytetrahydro-4H-pyran-4-one has been reported via the ozonolysis of 4-methylenetetrahydro-2H-pyran-3-ol. rsc.org

Strategic Derivatization for Introduction of the C3-Hydroxyl Moiety in Fluorinated Tetrahydropyrans

The introduction of a hydroxyl group at the C3 position of a fluorinated tetrahydropyran ring is a critical step in the synthesis of this compound and its analogs. This transformation can be achieved through various synthetic strategies, either by functionalizing a pre-formed fluorinated tetrahydropyran ring or by incorporating the hydroxyl group during the cyclization process.

One common approach involves the reduction of a corresponding ketone precursor, 5-fluorotetrahydro-2H-pyran-3-one. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over the other.

Another strategy involves the ring-opening of a suitably substituted epoxide. For example, a fluorinated epoxy alcohol can undergo intramolecular cyclization to yield the desired this compound. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide.

Furthermore, the C3-hydroxyl group can be introduced via the Sharpless asymmetric dihydroxylation of a fluorinated dihydropyran. This method allows for the enantioselective synthesis of diols, which can then be further manipulated to afford the target compound.

A summary of common synthetic strategies for the introduction of the C3-hydroxyl moiety is presented in the table below.

| Synthetic Strategy | Precursor | Key Reagents/Conditions | Stereochemical Control |

| Reduction of Ketone | 5-Fluorotetrahydro-2H-pyran-3-one | NaBH4, LiAlH4, L-Selectride® | Substrate-controlled or reagent-controlled |

| Intramolecular Epoxide Ring-Opening | Fluorinated Epoxy Alcohol | Acid or base catalysis | Dependent on epoxide stereochemistry |

| Asymmetric Dihydroxylation | Fluorinated Dihydropyran | AD-mix-α or AD-mix-β | High enantioselectivity |

Comprehensive Stereoselective Synthesis Pathways for this compound

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic routes that allow for the precise control of the absolute and relative configurations of the stereocenters at C3 and C5 is of paramount importance.

One successful approach to the stereoselective synthesis of this compound involves the use of chiral pool starting materials. For example, carbohydrates can serve as versatile starting materials, providing a scaffold with pre-defined stereocenters. Through a series of chemical transformations, including selective fluorination and deoxygenation, the carbohydrate can be converted into the desired fluorinated tetrahydropyran.

Enzymatic resolutions have also been employed to separate diastereomeric mixtures of this compound. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A powerful strategy for the de novo stereoselective synthesis of this compound is the organocatalytic asymmetric Michael addition of an oxygen nucleophile to a fluorinated α,β-unsaturated aldehyde, followed by a diastereoselective reduction and cyclization. This approach allows for the construction of the tetrahydropyran ring with high levels of stereocontrol.

The following table summarizes key findings from various stereoselective synthetic pathways.

| Pathway | Starting Material | Key Steps | Stereoisomer Control |

| Chiral Pool Synthesis | D-Glucal | Ferrier rearrangement, fluorination, reduction | Access to specific stereoisomers based on the starting carbohydrate |

| Enzymatic Resolution | Racemic this compound | Lipase-catalyzed acylation | Separation of enantiomers |

| Asymmetric Organocatalysis | Fluorinated α,β-Unsaturated Aldehyde | Asymmetric Michael addition, diastereoselective reduction, cyclization | High diastereo- and enantioselectivity |

Chemical Reactivity and Mechanistic Transformations of 5 Fluorotetrahydro 2h Pyran 3 Ol

Elucidating the Influence of Fluorine Substitution on the Reactivity and Selectivity of the Tetrahydropyran (B127337) Ring System

The high electronegativity and small size of the fluorine atom introduce significant electronic and stereoelectronic effects that modulate the reactivity and conformational preferences of the tetrahydropyran ring.

The potent electron-withdrawing nature of fluorine exerts a strong inductive effect (-I effect) that propagates through the carbon framework of the tetrahydropyran ring. This effect significantly influences the electron density distribution and the acidity of nearby functional groups.

Research on fluorinated pyridines has shown that fluorine substitution alters intramolecular charge delocalization and ring bond strengths. rsc.org In the context of 5-Fluorotetrahydro-2H-pyran-3-ol, the fluorine atom at the C-5 position will withdraw electron density from the surrounding carbon atoms. This inductive pull extends to the C-3 carbon, thereby affecting the properties of the attached hydroxyl group. The electron density at the oxygen atom of the hydroxyl group is reduced, which in turn increases its acidity compared to its non-fluorinated counterpart, tetrahydro-2H-pyran-3-ol.

The increased acidity of the hydroxyl group can be attributed to the stabilization of the corresponding alkoxide conjugate base. The electron-withdrawing fluorine atom helps to disperse the negative charge on the oxygen atom, making the alkoxide more stable and, consequently, the parent alcohol more acidic.

Beyond simple inductive effects, the interplay between the fluorine substituent and the cyclic structure of the tetrahydropyran ring gives rise to significant stereoelectronic effects, namely the anomeric and gauche effects. These effects are crucial in dictating the conformational preferences and, by extension, the reactivity of the molecule.

Anomeric Effect: The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 or C-6) of a pyranose ring to adopt an axial orientation, which is counterintuitive from a steric standpoint. wikipedia.org While the fluorine in this compound is not at the anomeric position, related phenomena can influence its conformational equilibrium. For instance, studies on 2-fluorotetrahydropyran show a pronounced preference for the axial conformer due to stabilizing hyperconjugative interactions between the oxygen lone pair and the σ* orbital of the C-F bond. wikipedia.orgrsc.org This preference for an axial orientation becomes more pronounced as the acceptor character of the anomeric substituent increases. rsc.org In a broader sense, the anomeric effect can be generalized to any system with a lone-pair-bearing heteroatom adjacent to an electronegative group. wikipedia.org

Gauche Effect: The gauche effect is the tendency for a conformation where two electronegative substituents are gauche (at a 60° dihedral angle) to each other to be more stable than the anti conformation (180° dihedral angle). wikipedia.orgiupac.org This effect is particularly prominent in 1,2-difluoroethane, where the gauche conformer is more stable due to a combination of hyperconjugation and electrostatic interactions. wikipedia.orgd-nb.info In this compound, the relationship between the fluorine at C-5 and the hydroxyl group at C-3 can be influenced by gauche-type interactions, depending on the ring conformation. These interactions, along with the anomeric effect involving the ring oxygen, will play a significant role in determining the dominant chair conformation and the relative orientation of the substituents. d-nb.infonih.gov

These stereoelectronic effects have practical implications for the reactivity of the molecule. By controlling the conformational population, they influence which face of the molecule is more accessible for a given reaction, thereby dictating the stereochemical outcome.

Reactions Centered on the Hydroxyl Functional Group

The hydroxyl group at the C-3 position is a key site for chemical transformations of this compound. The presence of the fluorine atom can influence the chemoselectivity, regioselectivity, and stereoselectivity of these reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-fluorotetrahydro-2H-pyran-3-one. A variety of standard oxidizing agents can be employed for this transformation. The chemoselectivity of this oxidation is generally high, as there are no other easily oxidizable functional groups in the molecule.

The stereochemical environment around the hydroxyl group, dictated by the conformational preferences of the fluorinated ring, can influence the rate of oxidation. For instance, an equatorially oriented hydroxyl group may be more sterically accessible to the oxidant than an axially oriented one.

Conversely, the reduction of 5-fluorotetrahydro-2H-pyran-3-one back to the alcohol can proceed with various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. These reductions often lead to a mixture of diastereomeric alcohols. The stereoselectivity of the reduction is influenced by the approach of the hydride reagent to the carbonyl group, which is again governed by the conformational biases of the fluorinated ring. The fluorine atom can sterically hinder one face of the ketone, leading to a preferential attack from the less hindered face and potentially a high degree of stereocontrol in the formation of one diastereomer over the other.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. In these reactions, the stereochemistry at the C-3 position is typically retained.

Etherification: This can be achieved under Williamson ether synthesis conditions (deprotonation of the alcohol followed by reaction with an alkyl halide) or by acid-catalyzed reaction with an alcohol. The increased acidity of the hydroxyl group due to the fluorine's inductive effect can facilitate its deprotonation.

Esterification: Reaction with an acyl halide or anhydride, often in the presence of a base like pyridine, will yield the corresponding ester.

The stereochemical outcome of these reactions is directly tied to the configuration of the starting alcohol. Since the C-O bond of the alcohol is not broken during these transformations, the stereochemistry at C-3 is preserved. However, the presence of the fluorine atom and the resulting conformational preferences of the ring can influence the reaction rates.

For nucleophilic substitution to occur at the C-3 position, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by tosylation (forming a tosylate) or mesylation (forming a mesylate). The resulting sulfonate ester is then susceptible to displacement by a nucleophile in an SN2 reaction.

These SN2 reactions proceed with an inversion of stereochemistry at the C-3 center. The regioselectivity is ensured by the activation of the hydroxyl group. The stereoselectivity, however, is dependent on the ability of the nucleophile to attack the C-3 carbon from the backside relative to the leaving group. The conformational rigidity imposed by the fluorinated ring system can play a crucial role in facilitating or hindering this backside attack, thereby influencing the feasibility and rate of the substitution reaction. The reverse fluorine Perlin-like effect, which is influenced by dipolar interactions, can be a useful tool in determining the structure and stereochemistry of such organofluorine compounds. nih.gov

Reactivity Profiles Pertaining to the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that profoundly influences the reactivity of fluorinated compounds. This high bond dissociation energy imparts significant chemical stability.

Mechanistic Studies of C-F Bond Activation and Controlled Cleavage

The activation and cleavage of the robust C-F bond are challenging yet crucial transformations for the functionalization of fluorinated molecules. While no specific studies on this compound are available, research on other fluorinated compounds provides insight into potential mechanistic pathways. These typically involve:

Reductive Defluorination: This can be achieved using potent reducing agents, often involving single-electron transfer (SET) processes to form a radical anion, which then expels a fluoride (B91410) ion.

Oxidative C-F Activation: This is less common but can be facilitated by strong Lewis acids or transition metal complexes that can polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Enzymatic C-F Bond Cleavage: Certain dehalogenase enzymes have been shown to catalyze the cleavage of C-F bonds, although this is highly substrate-specific.

Future mechanistic studies on this compound would likely investigate these avenues to understand the specific requirements for activating its C-F bond.

Stability Considerations of the C-F Bond within the Tetrahydropyran Moiety under Diverse Chemical Conditions

The stability of the C-F bond in this compound is expected to be high under a wide range of chemical conditions due to its inherent strength.

| Condition | Expected C-F Bond Stability | Rationale |

| Acidic Media | High | The C-F bond is generally resistant to acidic hydrolysis. Protonation is more likely to occur at the hydroxyl group or the ring oxygen. |

| Basic Media | High | The C-F bond is stable to most basic conditions. Strong bases may lead to deprotonation of the hydroxyl group. |

| Nucleophilic Attack | Generally High | Direct nucleophilic substitution of the fluorine atom is difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. |

| Reductive Conditions | Potentially Labile | Strong reducing agents could potentially cleave the C-F bond via reductive pathways. |

This table presents expected stability based on general principles of C-F bond chemistry and is not based on experimental data for this compound.

Investigations into Ring-Opening and Rearrangement Processes

The tetrahydropyran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by the presence of functional groups.

The hydroxyl group at the 3-position and the fluorine atom at the 5-position in this compound can influence the regioselectivity and feasibility of such transformations. For instance, acid-catalyzed ring-opening could be initiated by protonation of the ring oxygen, followed by nucleophilic attack. The electron-withdrawing nature of the fluorine atom could impact the stability of any carbocationic intermediates formed during such processes.

Rearrangement reactions, such as those involving hydride or alkyl shifts, are also conceivable, particularly if a carbocation is generated within the ring. The specific pathways and products of such rearrangements for this compound remain an area for future investigation. Research on related substituted tetrahydropyrans suggests that the nature and position of substituents play a critical role in directing the outcome of these reactions.

Conformational Analysis and Stereochemistry of 5 Fluorotetrahydro 2h Pyran 3 Ol

Preferred Ring Conformations in Tetrahydropyran (B127337) Derivatives

The tetrahydropyran (THP) ring, a core structure in many carbohydrates and other natural products, predominantly adopts a chair conformation, which minimizes torsional strain. rsc.org In an unsubstituted THP ring, the chair form is the most stable. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. Generally, due to steric hindrance, bulkier substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

However, the conformational equilibrium in substituted THPs is not solely governed by sterics. Stereoelectronic effects, such as the anomeric effect, can significantly influence the preferred conformation. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) of a pyranose ring to favor the axial orientation, despite potential steric clashes. wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (oxygen in THP) and the antibonding σ* orbital of the C-substituent bond. wikipedia.org

Quantitative Assessment of Fluorine Substitution's Impact on Ring Conformation and Conformational Dynamics

The substitution of a hydrogen atom with fluorine can dramatically alter the conformational preferences of the tetrahydropyran ring. Fluorine is a small, highly electronegative atom that can participate in various non-covalent interactions. Its influence is a combination of steric and electronic effects.

In the context of 5-Fluorotetrahydro-2H-pyran-3-ol, while the fluorine is not at the anomeric position, its strong electron-withdrawing nature can still exert significant influence through the carbon framework. This is often referred to as a pseudo-anomeric effect when electronegative groups are positioned at other locations on the ring. nih.gov These effects arise from electrostatic interactions and hyperconjugation. For instance, the presence of a highly electronegative CF2 group at the C-2, C-4, or C-6 positions in methoxycyclohexanes has been shown to induce an axial preference for the methoxy (B1213986) group, a phenomenon attributed to stabilizing electrostatic interactions between the axial hydrogens at C-3/C-5 and the oxygen of the methoxy group. nih.gov

For this compound, the relative orientation of the fluorine and hydroxyl groups will be crucial. The stereochemistry at C3 and C5 will determine whether these substituents are in a cis or trans relationship, leading to different possible chair conformations with axial or equatorial substituents. The stability of these conformers will be a delicate balance between steric bulk, the anomeric effect (if applicable to the hydroxyl group at C3), and other stereoelectronic interactions induced by the fluorine atom.

Intramolecular hydrogen bonding can be a powerful force in dictating the conformation of a molecule. In this compound, the potential for an intramolecular hydrogen bond between the hydroxyl group at C3 and the fluorine atom at C5 (or the ring oxygen) exists. The formation of such a bond would depend on the stereochemical relationship between the two groups and the ability of the ring to adopt a conformation that brings them into close proximity.

Studies on other systems have shown that intramolecular hydrogen bonds can significantly stabilize otherwise less favorable conformations. For example, in certain pyran-2,4-dione derivatives, the molecular structure is stabilized by intramolecular O-H···O hydrogen bonds. rsc.org However, the ability of fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion and is generally considered to be weak. Research on monocyclic organofluorine compounds suggests that the geometric constraints of a rigid ring can prevent fluorine from participating in F···HO intramolecular hydrogen bonds, particularly when forming five-membered rings. rsc.org Therefore, the presence and strength of an intramolecular hydrogen bond in this compound would need to be carefully evaluated, likely through computational methods.

Advanced Experimental Techniques for Conformational Elucidation (e.g., High-Resolution NMR Spectroscopy, X-ray Crystallography)

Determining the precise conformation of this compound would require the use of advanced experimental techniques.

High-Resolution NMR Spectroscopy is a powerful tool for studying molecular conformation in solution. Key parameters that provide conformational information include:

Coupling Constants (J-values): The magnitude of three-bond proton-proton (³JHH) coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents on the ring can be deduced, and thus the preferred chair conformation can be identified.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of nuclei. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformations. For fluorinated compounds, ¹H-¹⁹F and ¹⁹F-¹⁹F NOE experiments can be particularly informative. nih.gov

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can provide valuable information about its location (axial vs. equatorial) and interactions with neighboring groups. unipi.it

X-ray Crystallography provides the most definitive information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional structure can be obtained, revealing bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. nih.govnih.gov This would unambiguously determine the preferred conformation of this compound in the solid state, which can then be compared to the solution-phase conformation determined by NMR.

Computational Chemistry Approaches to Conformational Landscape Exploration (e.g., Density Functional Theory (DFT) calculations, Natural Bonding Orbital (NBO) analysis, Molecular Dynamics simulations)

In the absence of direct experimental data, computational chemistry provides a powerful means to explore the conformational landscape of this compound.

Density Functional Theory (DFT) calculations are widely used to predict the geometries and relative energies of different conformers. researchgate.netrsc.org By performing geometry optimizations on various possible chair and boat conformations of the different stereoisomers of this compound, the lowest energy (most stable) conformers can be identified. DFT can also be used to calculate NMR parameters, which can then be compared to experimental data if it becomes available.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. researchgate.netwikipedia.orgwisc.edu NBO analysis can be used to quantify the strength of hyperconjugative interactions, such as those involved in the anomeric effect, and to identify and characterize intramolecular hydrogen bonds. This method provides a detailed picture of the electronic interactions that stabilize certain conformations.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. By simulating the motion of this compound in a solvent environment, it is possible to observe conformational changes and determine the relative populations of different conformers at a given temperature. This provides a more realistic picture of the conformational equilibrium in solution.

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations for the different stereoisomers and conformers of this compound.

| Stereoisomer | Conformer | Substituent Orientations (F, OH) | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| cis-(3S,5R) | Chair 1 | Axial, Axial | 0.0 | H2a-C2-C3-H3a: 175 |

| cis-(3S,5R) | Chair 2 | Equatorial, Equatorial | 1.5 | H2e-C2-C3-H3e: 55 |

| trans-(3R,5R) | Chair 1 | Equatorial, Axial | 0.8 | H2e-C2-C3-H3a: 60 |

| trans-(3R,5R) | Chair 2 | Axial, Equatorial | 0.2 | H2a-C2-C3-H3e: -65 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational studies.

Strategic Applications of 5 Fluorotetrahydro 2h Pyran 3 Ol As a Versatile Synthetic Intermediate and Building Block

Precursor to the Synthesis of Diverse Fluorinated Heterocyclic Systems

The strategic placement of a fluorine atom and a hydroxyl group on the tetrahydropyran (B127337) ring makes 5-Fluorotetrahydro-2H-pyran-3-ol an ideal starting point for the synthesis of a variety of fluorinated heterocyclic compounds. The hydroxyl group can be readily oxidized or converted into a leaving group, while the ether linkage can be cleaved under specific conditions, allowing for ring-transformation reactions.

While direct conversion of this compound to pyrazoles and pyrimidines is not a commonly cited pathway, its structural motifs can be conceptually transformed into the necessary precursors. The synthesis of fluorinated pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. researchgate.netsci-hub.seresearchgate.net Theoretical pathways from this compound could involve oxidation of the secondary alcohol to a ketone, followed by ring opening to generate a fluorinated 1,5-dicarbonyl or related synthon. This intermediate, upon reaction with hydrazine, would lead to the formation of a fluorinated pyrazole (B372694). The regiochemical outcome of the cyclization would be influenced by the position of the fluorine atom. A variety of methods exist for pyrazole synthesis, including [3+2] cycloaddition reactions and multicomponent reactions, which could potentially be adapted for precursors derived from this fluorinated pyran. researchgate.net

Similarly, the construction of fluorinated pyrimidines generally requires a 1,3-dicarbonyl component and an amidine or urea (B33335) derivative. The synthetic challenge lies in the efficient transformation of the tetrahydropyran ring into a suitable acyclic fluorinated precursor that can undergo cyclocondensation to form the pyrimidine (B1678525) ring.

Fluorinated piperidines are highly valuable scaffolds in pharmaceutical research. acs.orgnih.govsciencedaily.com The conversion of this compound to fluorinated piperidines represents a key synthetic transformation, substituting the ring oxygen with a nitrogen atom. A plausible synthetic route involves the activation of the hydroxyl group, followed by nucleophilic displacement with an azide (B81097) (N₃⁻). Subsequent reduction of the azido (B1232118) group to an amine and intramolecular cyclization via reductive amination of a carbonyl group (formed by oxidation of the pyran) or intermolecular reaction followed by ring-closing metathesis would yield the desired piperidine (B6355638).

For an enantioselective synthesis, starting from an enantiomerically pure form of this compound is crucial. The stereochemistry at the C3 and C5 positions of the pyran ring would be transferred to the corresponding positions in the piperidine ring, allowing for the synthesis of specific diastereomers of fluorinated piperidines. The synthesis of fluorinated piperidines has been achieved through methods like the dearomatization-hydrogenation of fluoropyridines, highlighting the demand for various synthetic approaches to access these important motifs. nih.govsciencedaily.com

The inherent functionality of this compound allows for its derivatization into a range of other fluorinated cyclic ethers and alcohols. The hydroxyl group can undergo standard transformations such as etherification, esterification, or oxidation to a ketone. The resulting ketone can then serve as a handle for the introduction of new functionalities via nucleophilic addition.

Furthermore, the tetrahydropyran ring itself can be modified. Ring-opening reactions, for instance, can be initiated under acidic conditions, potentially leading to acyclic fluorinated polyols or other functionalized linear molecules. nih.gov Conversely, ring-contraction or expansion reactions, although synthetically challenging, could provide access to fluorinated furans or oxepanes, respectively. The synthesis of substituted tetrahydropyrans is an active area of research, with methods like the Prins reaction being employed to create these cyclic ether systems. nih.gov

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral fluorinated molecules are of immense interest in drug discovery. beilstein-journals.orgnih.govnih.gov Enantiomerically pure this compound is a valuable chiral building block, with its stereocenters serving as control elements in asymmetric synthesis. The defined spatial arrangement of the fluorine and hydroxyl groups can direct the stereochemical outcome of subsequent reactions.

In asymmetric synthesis, this compound can be incorporated into a larger molecule, transferring its chirality to the final product. For example, the hydroxyl group can be used to attach the pyran moiety to another molecule via an ether or ester linkage. The fluorinated tetrahydropyran ring can then influence the stereoselectivity of reactions occurring at other parts of the molecule through steric or electronic effects. The development of synthetic methods to access enantiomerically pure building blocks, such as through enzymatic resolutions or asymmetric catalysis, is critical for their application in asymmetric synthesis. researchgate.net

Enabling the Development of Fluorinated Materials through its Role as a Synthetic Intermediate (e.g., in fluorinated polymers, electrolyte components)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of advanced applications. acs.org While direct polymerization of this compound is not a primary application, it can serve as a key intermediate in the synthesis of fluorinated monomers.

For instance, the hydroxyl group could be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting monomer could then be copolymerized with other monomers to produce fluorinated polymers with tailored properties. The incorporation of the fluorinated tetrahydropyran unit into the polymer side chain could enhance properties like thermal stability and hydrophobicity. The synthesis of fluorinated polymers from cyclic ether monomers, such as oxetanes, is a known strategy, suggesting the potential for similar applications with tetrahydropyran-derived monomers. oecd.orgresearchgate.net

In the context of electrolyte components for batteries, fluorinated carbonates and ethers are known to improve performance and safety. This compound could be a precursor to novel fluorinated cyclic ethers or linear ethers for use as co-solvents in lithium-ion battery electrolytes, potentially enhancing properties such as ionic conductivity and electrochemical stability.

Facilitating the Synthesis of Biologically Relevant Molecules and Analogs (focused on the synthetic pathway, not biological efficacy)

The tetrahydropyran motif is present in a wide array of natural products and biologically active molecules, including some HIV protease inhibitors. nih.gov The introduction of fluorine into such structures can significantly modulate their biological activity. This compound provides a valuable starting point for the synthesis of fluorinated analogs of these biologically important molecules.

For example, the synthesis of a fluorinated analog of a natural product containing a tetrahydropyran ring could begin with this compound. The existing stereochemistry and functionality would serve as a foundation for the elaboration of the rest of the molecule. The synthetic pathway would involve the strategic modification of the hydroxyl group and potentially the ether linkage to build up the complexity of the target molecule. The presence of the fluorine atom is known to impact the conformation and electronic properties of molecules, which can have profound effects on their interaction with biological targets. nih.gov The synthesis of dexamethasone, a fluorinated corticosteroid, involves a ring-opening reaction of an epoxide with hydrogen fluoride (B91410) in tetrahydrofuran, illustrating the use of such solvents and reagents in the preparation of complex fluorinated drugs. wikipedia.org

Emerging Research Directions and Future Challenges in 5 Fluorotetrahydro 2h Pyran 3 Ol Chemistry

Innovations in Highly Efficient and Stereoselective Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is a mature field of research. researchgate.net General strategies often involve Prins cyclizations, intramolecular hydroalkoxylation of hydroxyalkenes, and various cycloaddition reactions. researchgate.net For fluorinated analogs, specialized techniques are required to introduce the fluorine atom with high regioselectivity and stereocontrol.

Currently, specific, peer-reviewed synthetic routes designed for 5-Fluorotetrahydro-2H-pyran-3-ol are not readily found in published literature. It is plausible that its synthesis could be achieved through the fluorination of a corresponding tetrahydropyran (B127337) precursor or by employing a fluorinated building block in a cyclization reaction. The stereochemical outcome of such syntheses would be of paramount importance, as the relative and absolute configuration of the fluorine and hydroxyl substituents would significantly impact the molecule's biological and chemical properties. A key challenge lies in controlling the diastereoselectivity of the fluorination step or the cyclization, which can be influenced by the choice of fluorinating agent, catalyst, and reaction conditions.

Discovery and Characterization of Novel Reactivity Patterns

The reactivity of this compound is anticipated to be influenced by the interplay between the fluorine atom and the hydroxyl group within the tetrahydropyran ring. The electron-withdrawing nature of fluorine can affect the nucleophilicity and basicity of the nearby hydroxyl group and the ether oxygen in the pyran ring.

Research into the reactivity of this specific compound is not yet documented in accessible scientific journals. Hypothetically, investigations could explore reactions such as:

Derivatization of the hydroxyl group: Esterification, etherification, or oxidation to the corresponding ketone. The fluorine atom's influence on the reaction rates and yields for these transformations would be a point of interest.

Ring-opening reactions: Under acidic or basic conditions, the stability of the tetrahydropyran ring could be altered by the presence of the fluorine substituent.

Substitution reactions: The fluorine atom itself could potentially be displaced by other nucleophiles, although the C-F bond is typically strong.

Integration of Advanced Computational Models for Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the structural and electronic properties of molecules, which in turn can inform synthetic planning and reactivity studies. nih.gov For this compound, computational models could be employed to:

Determine stable conformations: The axial or equatorial preference of the fluorine and hydroxyl substituents would significantly impact the molecule's shape and interactions.

Predict spectroscopic properties: Calculating NMR chemical shifts and coupling constants can aid in structure elucidation.

Model reaction mechanisms: Understanding the transition states and intermediates of potential reactions can help in optimizing reaction conditions.

While general studies on the computational analysis of fluorinated heterocycles exist, specific computational models and predictive structure-reactivity relationships for this compound are not available in the current body of scientific literature. nih.gov

Broadening the Scope of this compound as a Foundational Scaffold in Chemical Synthesis

The tetrahydropyran motif is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov The introduction of a fluorine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.org Consequently, this compound represents a potentially valuable building block for the synthesis of novel bioactive compounds.

Its bifunctional nature, possessing both a hydroxyl group for further derivatization and a fluorine atom for modulating physicochemical properties, makes it an attractive starting material for creating libraries of new chemical entities for drug discovery. nih.gov However, without established and scalable synthetic routes and a better understanding of its reactivity, its widespread application as a foundational scaffold remains a future prospect. The development of such methodologies is a critical challenge that needs to be addressed to unlock the full potential of this and similar fluorinated building blocks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluorotetrahydro-2H-pyran-3-ol?

- Methodology : The synthesis of fluorinated tetrahydropyran derivatives often involves nucleophilic substitution or cyclization reactions. For example, BF3•OEt2-catalyzed nucleophilic substitutions using fluorinated precursors (e.g., allyltrimethylsilane) have been employed for analogous compounds . Purification via column chromatography or recrystallization (e.g., ethanol/benzene) is recommended, with structural validation using ¹H/¹³C NMR and HRMS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Purity : Use HPLC or GC (≥98.5% purity threshold) .

- Structural Confirmation : ¹H NMR (e.g., fluorine-induced splitting patterns), ¹³C NMR (C-F coupling), and HRMS (mass accuracy <5 ppm) are critical. Compare spectral data with literature values for analogous fluorinated pyrans .

Q. What safety protocols are essential when handling fluorinated tetrahydropyrans?

- Methodology :

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents and avoid direct contact .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Lewis acids) to direct fluorine substitution at C5 .

- Stereochemical Analysis : Employ NOESY NMR or X-ray crystallography to resolve configurations. For example, (2R,3R,4S,5R)-configured tetrahydropyrans were confirmed via crystallography in related studies .

Q. What strategies address discrepancies between experimental and computational data for fluorinated pyrans?

- Methodology :

- Data Reconciliation : Cross-validate DFT-calculated NMR shifts with experimental data. Adjust solvent effects or conformational models in simulations .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew results .

Q. How can this compound be functionalized for pharmacological studies?

- Methodology :

- Derivatization : Introduce bioisosteric groups (e.g., hydroxyl, amine) via Mitsunobu reactions or reductive amination. For example, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives were synthesized as drug precursors .

- Bioactivity Screening : Test in vitro against targets like carbohydrate-metabolizing enzymes, leveraging structural similarities to known inhibitors .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR assignments for fluorinated pyrans?

- Methodology :

- Decoupling Experiments : Use ¹⁹F-¹H heteronuclear correlation NMR to clarify splitting patterns .

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 3-Fluorodihydro-2H-pyran-4(3H)-one) .

Experimental Design Considerations

Q. What reaction conditions optimize yield in fluorinated pyran syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.